Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate
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Overview
Description
Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate is an organic compound with a complex structure that includes an amino group, a methoxyethyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The methoxyethyl group can be introduced through nucleophilic substitution reactions. Finally, esterification reactions are employed to form the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and methoxyethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-methylbenzoate: Lacks the methoxyethyl group, which may affect its reactivity and applications.
Methyl 4-amino-2-methylbenzoate: Similar structure but different positioning of the amino group.
Ethyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate is unique due to the presence of both the methoxyethyl group and the methyl ester, which can influence its chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
methyl 5-amino-4-(2-methoxyethylamino)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-11(14-4-5-16-2)10(13)7-9(8)12(15)17-3/h6-7,14H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONUBMIWXJMZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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